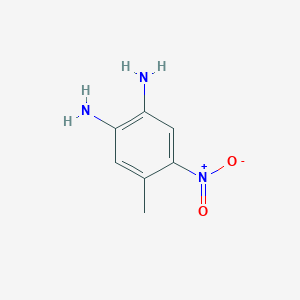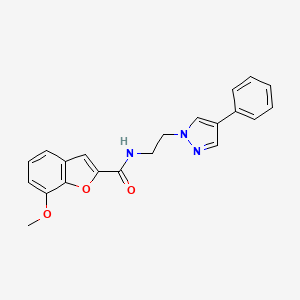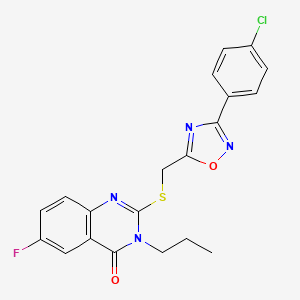
2,6-ジブロモ-p-キシレン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-p-xylene is a solid compound with a molecular weight of 263.96 . Its IUPAC name is 1,3-dibromo-2,5-dimethylbenzene . It is stored at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 2,6-Dibromo-p-xylene involves bromination of p-xylene using approximately stoichiometric amounts of bromine and a hydrated iron-containing bromination catalyst . This process yields high amounts of 2,6-Dibromo-p-xylene with minimal contamination of other dibromo isomers, tribromo-p-xylene, or other by-products .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-p-xylene has been studied extensively using theoretical approaches . The vibrational energy distribution, bond lengths, bond angles, and dihedral angles of the compound have been analyzed after optimization with GAUSSIAN 09 software .Chemical Reactions Analysis
The chemical reactivity and stability of 2,6-Dibromo-p-xylene have been observed to show increasing stability and decreasing reactivity . The compound is the best electron acceptor (the best electrophile) among its isomers . The substituted halogen increases the value of the bond angles, but the effect is reduced as the size of the halogen increases .Physical and Chemical Properties Analysis
2,6-Dibromo-p-xylene is a solid compound with a molecular weight of 263.96 . The compound is stored at a temperature between 2-8°C and is shipped at room temperature .科学的研究の応用
- 官能化: 研究者は、トランスエステル化によってエステル基を導入することで、これらのポリマーの特性を変更することができます。 変異体には、液晶、光スイッチ、水溶性、および環状付加反応に適合した誘導体が含まれます .
- 例: これは、メタおよびオルトキシレン架橋を有する二核半チタノセンの調製に使用されてきました。 これらのメタロセンは興味深い配位化学を示し、触媒または材料科学において用途が見られる可能性があります .
高分子化学と官能化パリレン
メタロセンと配位化学
医薬品および農薬中間体
液晶材料
作用機序
Target of Action
2,6-Dibromo-p-xylene is primarily used as a building block in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes. For instance, it can react with aniline and α, α′-dianilino-p-xylene in the synthesis of N-Phenylated polyamine .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in the synthesis of N-Phenylated polyamine, 2,6-Dibromo-p-xylene undergoes a polycondensation reaction with aniline and α, α′-dianilino-p-xylene . The bromine atoms in the compound are highly reactive, allowing it to form new bonds with other molecules.
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Dibromo-p-xylene depend on the specific reactions it is involved in. In the synthesis of polycarbonates, for instance, it participates in the formation of carbonate linkages . The compound’s reactivity allows it to influence various biochemical pathways depending on the context of its use.
Result of Action
The result of 2,6-Dibromo-p-xylene’s action is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of N-Phenylated polyamine and polycarbonates . The exact molecular and cellular effects would depend on the specific compounds it helps synthesize and their subsequent interactions within a biological system.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-p-xylene are influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in its environment. For instance, the synthesis of polycarbonates involving 2,6-Dibromo-p-xylene requires specific conditions, including the presence of potassium naphthalene and cyclic carbonates .
Safety and Hazards
2,6-Dibromo-p-xylene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), targeting the respiratory system . It is advised to avoid breathing dust, avoid contact with eyes, skin, and clothing, and not to ingest the compound . In case of contact, immediate medical attention is required .
将来の方向性
2,6-Dibromo-p-xylene can be used as a building block to synthesize phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4 . It can also be used to synthesize N-phenylated polyamine via a polycondensation reaction with aniline and α, α′-dianilino-p-xylene . These potential applications suggest promising future directions for the use of 2,6-Dibromo-p-xylene in the synthesis of important compounds.
生化学分析
Biochemical Properties
It is known to be used as a building block in the synthesis of phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4 . This suggests that 2,6-Dibromo-p-xylene may interact with enzymes such as phosphodiesterase 4 in biochemical reactions.
Molecular Mechanism
It is known to be involved in the synthesis of phthalazinone derivatives, which are potent inhibitors of phosphodiesterase 4 . This suggests that 2,6-Dibromo-p-xylene may exert its effects at the molecular level through interactions with enzymes such as phosphodiesterase 4.
Metabolic Pathways
It is known to be used in the synthesis of phthalazinone derivatives, suggesting that it may be involved in metabolic pathways related to these compounds .
特性
IUPAC Name |
1,3-dibromo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZNGNLJRXZVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)
triazin-4-one](/img/structure/B2429050.png)




![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)

